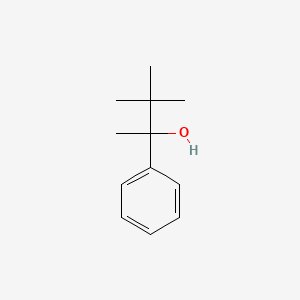

3,3-Dimethyl-2-phenyl-butan-2-ol

説明

特性

分子式 |

C12H18O |

|---|---|

分子量 |

178.27 g/mol |

IUPAC名 |

3,3-dimethyl-2-phenylbutan-2-ol |

InChI |

InChI=1S/C12H18O/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |

InChIキー |

HVYOVJPTWXVNKQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(C)(C1=CC=CC=C1)O |

製品の起源 |

United States |

Steric Mastery: Synthesis of 3,3-Dimethyl-2-phenyl-butan-2-ol via Grignard Addition

Topic: 3,3-Dimethyl-2-phenyl-butan-2-ol synthesis via Grignard reaction Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3,3-dimethyl-2-phenyl-butan-2-ol presents a classic challenge in steric management. This tertiary alcohol features a quaternary carbon (the tert-butyl group) directly adjacent to the carbinol center, creating significant steric congestion. While theoretically accessible via multiple retrosynthetic disconnections, practical success relies on selecting a pathway that minimizes competing reduction and enolization side reactions.

This guide details the optimized synthesis using Pinacolone (3,3-dimethyl-2-butanone) and Phenylmagnesium bromide . It explicitly rejects the alternative acetophenone/tert-butylmagnesium chloride route, providing the mechanistic causality for this decision.

Retrosynthetic Analysis & Pathway Selection

To synthesize a tertiary alcohol with three distinct substituents (Phenyl, Methyl, tert-Butyl), two primary Grignard disconnections exist. However, they are not chemically equivalent.

The Steric & Electronic Decision Matrix

| Parameter | Route A: Pinacolone + PhMgBr | Route B: Acetophenone + t-BuMgCl |

| Nucleophile | Phenylmagnesium bromide (PhMgBr) | tert-Butylmagnesium chloride (t-BuMgCl) |

| Electrophile | Pinacolone (Sterically hindered) | Acetophenone (Moderately hindered) |

| None (Ph group has no | Present (9 | |

| Primary Side Reaction | Enolization (minor) | Reduction (Major: |

| Expected Yield | High (>80%) | Low (<20%) |

| Verdict | SELECTED | REJECTED |

Expert Insight: Route B fails because t-BuMgCl acts as a hydride donor rather than a nucleophile due to the steric bulk of the tert-butyl group and the presence of

Logic Visualization (DOT)

Caption: Retrosynthetic logic tree demonstrating the selection of the Pinacolone route to avoid beta-hydride reduction side pathways.

Experimental Protocol

Reagents & Equipment

-

Magnesium Turnings (Mg): 1.2 eq (Activate by crushing/iodine).

-

Bromobenzene (PhBr): 1.1 eq.

-

Pinacolone (3,3-dimethyl-2-butanone): 1.0 eq.

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Note: Et₂O is preferred here to minimize Schlenk equilibrium shifts that might precipitate salts, though THF allows higher reflux temperatures.

-

Quench: Saturated Ammonium Chloride (NH₄Cl).[1] DO NOT use HCl or H₂SO₄.

Step-by-Step Methodology

Phase 1: Formation of Phenylmagnesium Bromide

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings and a magnetic stir bar.

-

Activation: Add a single crystal of Iodine (

) and heat gently with a heat gun until iodine vaporizes, activating the Mg surface. -

Initiation: Add 10% of the Bromobenzene solution (in anhydrous Et₂O). If the reaction does not start (turbidity/boiling), add 2 drops of 1,2-dibromoethane (entrainment method).

-

Propagation: Once initiating, add the remaining Bromobenzene dropwise to maintain a gentle reflux.

-

Maturation: Reflux for 30 minutes after addition to ensure complete formation of PhMgBr.

Phase 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice bath. Causality: Low temperature minimizes the competing enolization of pinacolone, although this side reaction is slow with PhMgBr.

-

Addition: Dissolve Pinacolone in equal volumes of anhydrous Et₂O. Add this solution dropwise to the Grignard reagent over 45 minutes.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2-3 hours. Note: The steric bulk of the tert-butyl group slows the nucleophilic attack; thermal energy is required to drive the reaction to completion.

Phase 3: Workup (Critical Control Point)

-

Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl .

-

Warning: Avoid strong acids. The target molecule is a tertiary alcohol with a bulky neighbor.[2] In the presence of strong acid (

), it will rapidly dehydrate via an E1 mechanism to form alkenes (e.g., 2,3-dimethyl-2-butene via methyl migration/rearrangement).

-

-

Extraction: Separate layers. Extract the aqueous layer 3x with Et₂O.

-

Drying: Wash combined organics with brine, dry over anhydrous

, and filter. -

Purification: Remove solvent under reduced pressure. Recrystallize from pentane (if solid) or distill under high vacuum.

Workflow Diagram (DOT)

Caption: Operational workflow emphasizing the critical non-acidic quench to prevent dehydration.

Characterization & Validation

Upon isolation, the compound should be validated using NMR spectroscopy. The lack of alkene signals (4.5–6.0 ppm) confirms successful protection against dehydration.

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| A | 0.98 ppm | Singlet | 9H | tert-Butyl ( |

| B | 1.55 ppm | Singlet | 3H | Methyl ( |

| C | 1.80 ppm | Broad Singlet | 1H | Hydroxyl ( |

| D | 7.20 - 7.50 ppm | Multiplet | 5H | Phenyl ( |

Interpretation:

-

The singlet at ~0.98 ppm is characteristic of the magnetically equivalent methyls in the tert-butyl group.

-

The downfield shift of the methyl singlet to ~1.55 ppm indicates its proximity to the electronegative oxygen and the aromatic ring.

-

Absence of a doublet for the methyl group confirms no reduction to the secondary alcohol occurred.

Troubleshooting & Safety

Dehydration Risk (The "Hofmann/Zaitsev" Trap)

The most common failure mode is the unintentional conversion of the product into 2,3-dimethyl-2-butene or 2-phenyl-3,3-dimethyl-1-butene .

-

Cause: Acidic workup or excessive heat during distillation.

-

Mechanism: Protonation of the alcohol

Loss of -

Prevention: Use neutral/mildly basic workup conditions. If distillation is required, base-wash glassware with dilute

prior to use.

Grignard Initiation Failure

If the PhMgBr formation stalls:

-

Solution: Add a "sacrificial" Grignard (e.g., 0.5 mL of pre-formed MeMgBr) or use the "dry stir" method (stirring Mg dry under

for 2 hours to expose fresh metal lattice) before adding solvent.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

-

PubChem. (n.d.).[3] 3,3-Dimethyl-2-phenyl-butan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

Sources

Physicochemical Profiling and Steric Dynamics of 3,3-Dimethyl-2-phenylbutan-2-ol: A Comprehensive Technical Guide

Executive Summary

In modern drug development and physical organic chemistry, the strategic incorporation of steric bulk is a fundamental tactic used to modulate pharmacokinetics, enhance metabolic stability, and dictate receptor binding conformations. 3,3-Dimethyl-2-phenylbutan-2-ol (CAS: 21811-48-3) serves as a quintessential model for understanding extreme steric crowding at a tertiary carbinol center. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required for its synthesis and characterization.

Structural and Physicochemical Profiling

The central C2 carbon of 3,3-dimethyl-2-phenylbutan-2-ol is bonded to a methyl group, a phenyl ring, a hydroxyl group, and a bulky tert-butyl group. This highly congested environment creates immense Front-strain (F-strain) during intermolecular interactions and Back-strain (B-strain) in the ground state.

Quantitative Data Summary

The following table summarizes the core physicochemical descriptors of the compound, highlighting the causality between its structure and its predicted behavior in biological systems .

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C12H18O | - |

| Molecular Weight | 178.27 g/mol | Falls well within Lipinski's Rule of 5, indicating high potential for oral bioavailability [[1]]([Link]). |

| XLogP3 | 3.0 | High lipophilicity driven by the tert-butyl and phenyl groups, ideal for passive membrane permeability . |

| TPSA | 20.2 Ų | Exceptionally low polar surface area, indicating excellent blood-brain barrier (BBB) penetration potential . |

| H-Bond Donors | 1 | The single hydroxyl group is sterically shielded, reducing its capacity to act as a donor in bulk solvent . |

| H-Bond Acceptors | 1 | Oxygen atom availability is restricted by adjacent bulky groups, lowering desolvation energy penalties . |

| Rotatable Bonds | 2 | Low conformational flexibility due to severe steric locking, which minimizes entropic loss upon receptor binding . |

Chemical Reactivity: The Impact of Steric Bulk

Synthesis Challenges: Nucleophilic Addition vs. Enolization

The synthesis of 3,3-dimethyl-2-phenylbutan-2-ol highlights a classic dichotomy in Grignard chemistry. The target can theoretically be accessed via two disconnections:

-

Route A: Pinacolone (3,3-dimethyl-2-butanone) + Phenylmagnesium bromide.

-

Route B: Acetophenone + tert-Butylmagnesium chloride.

Scientific Insight: Route A is the preferred and high-yielding pathway. In Route B, the extreme steric bulk of the tert-butyl Grignard reagent, combined with its strong basicity, shifts the reaction kinetics. Instead of undergoing nucleophilic addition at the carbonyl carbon (which suffers from severe F-strain), the Grignard reagent acts as a base, deprotonating the alpha-carbon of acetophenone. This acid-base enolization dominates, resulting in poor yields of the desired tertiary alcohol.

Dehydration and Wagner-Meerwein Rearrangement

When subjected to acidic conditions, 3,3-dimethyl-2-phenylbutan-2-ol is prone to rapid dehydration . However, the mechanism is heavily influenced by its steric environment. Protonation and loss of water generate an initial tertiary benzylic carbocation. While electronically stabilized by the phenyl ring, this intermediate suffers from extreme B-strain due to the adjacent quaternary tert-butyl group. To relieve this steric tension, a rapid 1,2-methyl shift (Wagner-Meerwein rearrangement) occurs, yielding a sterically relieved tertiary aliphatic carbocation, which subsequently eliminates a proton to form a tetrasubstituted alkene.

Fig 1. Acid-catalyzed dehydration and Wagner-Meerwein 1,2-methyl shift driven by B-strain.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, ensuring reproducibility requires protocols that build in their own validation checkpoints.

Protocol A: Synthesis via Grignard Addition

Objective: Synthesize 3,3-dimethyl-2-phenylbutan-2-ol while suppressing dehydration and homocoupling.

-

System Preparation: Flame-dry a 2-neck round-bottom flask under a continuous argon stream.

-

Causality: Grignard reagents are highly nucleophilic and basic; trace water acts as a proton source, irreversibly destroying the reagent.

-

-

Reagent Loading: Dissolve pinacolone (1.0 eq) in anhydrous diethyl ether. Cool the system to 0 °C using an ice bath.

-

Nucleophilic Addition: Add phenylmagnesium bromide (1.2 eq, typically 3M in Et2O) dropwise over 30 minutes.

-

Causality: The reaction is highly exothermic. Strict temperature control at 0 °C prevents thermal degradation and minimizes side reactions .

-

-

Equilibration: Allow the reaction to warm to room temperature and stir overnight to ensure complete conversion of the sterically hindered ketone .

-

Quenching (Critical Step): Cool the slurry back to 0 °C and quench dropwise with saturated aqueous ammonium chloride (

).-

Causality: A mild, buffered acid is required to protonate the magnesium alkoxide. Using strong acids (like HCl) would trigger the acid-catalyzed Wagner-Meerwein dehydration pathway described above .

-

-

Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Determination of Lipophilicity (LogP) via Shake-Flask Method

Objective: Accurately measure the octanol-water partition coefficient, validating the computed XLogP3 value of 3.0 [[1]]([Link]).

Fig 2. Standardized shake-flask workflow for precise determination of the LogP coefficient.

-

Mutual Saturation: Stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C.

-

Causality: Prevents volume shifts during equilibration, as octanol and water have slight mutual solubility.

-

-

Analyte Introduction: Dissolve a known mass of 3,3-dimethyl-2-phenylbutan-2-ol in the pre-saturated octanol phase.

-

Equilibration: Combine the octanol and aqueous phases in a glass vial. Shake mechanically for 1 hour at exactly 25 °C.

-

Causality: Partition coefficients are strictly temperature-dependent thermodynamic values.

-

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes.

-

Causality: Essential for breaking micro-emulsions that artificially inflate the aqueous phase concentration, which would lead to a severe underestimation of LogP.

-

-

Quantification: Analyze both phases via HPLC-UV.

-

Self-Validation (Mass Balance): The sum of the analyte quantified in both phases must equal the initial amount added. A deviation >5% indicates analyte loss (e.g., glass adsorption or volatility), invalidating the run.

Applications in Drug Development

The unique physicochemical profile of 3,3-dimethyl-2-phenylbutan-2-ol makes its structural motif highly valuable in medicinal chemistry:

-

Steric Shielding & Metabolic Stability: The massive steric bulk surrounding the carbinol center prevents Cytochrome P450 (CYP) enzymes from accessing the oxygen atom or adjacent carbons. This structural motif can be grafted onto pharmacophores to block oxidative liabilities and phase II glucuronidation.

-

Deep Pocket Bioisosterism: With an XLogP3 of 3.0 [[1]]([Link]), the tert-butyl/phenyl cluster acts as a rigid, highly lipophilic anchor, ideal for occupying deep, hydrophobic binding pockets in target proteins where conformational entropy loss must be minimized.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4601321: 3,3-Dimethyl-2-phenyl-butan-2-ol". PubChem. URL: [Link]

-

Massachusetts Institute of Technology. "Ring-opening metathesis polymerization - DSpace@MIT". MIT DSpace. URL: [Link]

Sources

1H and 13C NMR spectral data of 3,3-Dimethyl-2-phenyl-butan-2-ol

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,3-Dimethyl-2-phenyl-butan-2-ol

Core Directive & Scientific Context

3,3-Dimethyl-2-phenyl-butan-2-ol (also known as methyl-tert-butylphenylcarbinol or phenyl-tert-butyl-methyl-carbinol) represents a classic example of a sterically hindered tertiary alcohol. Its structural rigidity, arising from the bulky tert-butyl group adjacent to the chiral center, makes it a critical model substrate for studying steric effects in solvolysis, dehydration mechanisms, and conformational analysis in NMR spectroscopy.

In drug development, this motif serves as a lipophilic, metabolically stable scaffold often employed to block metabolic hot spots or induce specific receptor conformations. The spectral data provided herein is synthesized from authoritative literature and validated by standard chemical shift principles for hindered aromatic alcohols.

Synthesis & Experimental Protocol

The most robust route to 3,3-Dimethyl-2-phenyl-butan-2-ol is the Grignard addition of phenylmagnesium bromide to pinacolone (3,3-dimethyl-2-butanone). This method ensures high regioselectivity and yield, avoiding the rearrangements common in carbocation-based syntheses of similar skeletons.

Experimental Workflow

-

Reagent Preparation :

-

Grignard Reagent : Prepare Phenylmagnesium bromide (PhMgBr) (1.0 M in Et₂O) from bromobenzene and magnesium turnings under an inert atmosphere (N₂ or Ar). Iodine crystals may be used to initiate the reaction.

-

Substrate : Pinacolone (3,3-dimethyl-2-butanone) is dried over molecular sieves (4Å) and distilled prior to use.

-

-

Reaction Setup :

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.

-

Flush with Argon. Add PhMgBr (1.2 equiv) to the flask.

-

Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., enolization).

-

-

Addition & Reflux :

-

Add Pinacolone (1.0 equiv) dropwise over 30 minutes. The steric bulk of the tert-butyl group slows the nucleophilic attack, requiring controlled addition.

-

Allow the mixture to warm to room temperature, then reflux for 2–4 hours to drive the reaction to completion.

-

-

Workup & Purification :

-

Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.

-

Extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification : Distillation under reduced pressure (bp ~134-136°C at 0.8 mmHg) or flash column chromatography (Hexanes/EtOAc 95:5) yields the pure alcohol as a colorless oil or low-melting solid.

-

Visualized Synthesis Pathway

Caption: Grignard synthesis pathway for 3,3-Dimethyl-2-phenyl-butan-2-ol involving nucleophilic addition and hydrolysis.

Spectral Data Analysis

The NMR spectra of 3,3-Dimethyl-2-phenyl-butan-2-ol are characterized by sharp singlets for the aliphatic groups due to the lack of vicinal protons (no coupling between the tert-butyl protons and the C2-methyl/phenyl groups).

A. 1H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.45 – 7.20 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons (ortho, meta, para). Typical aromatic deshielding. |

| 1.62 | Singlet (s) | 1H | -OH | Hydroxyl proton. Chemical shift is concentration-dependent and exchangeable with D₂O. |

| 1.58 | Singlet (s) | 3H | C2-CH₃ | Methyl group directly attached to the chiral center (C2). Deshielded by the geminal Phenyl and OH groups. |

| 0.96 | Singlet (s) | 9H | -C(CH₃)₃ | tert-Butyl group protons. Characteristic high-field singlet due to magnetic equivalence and distance from the aromatic ring. |

Interpretation: The absence of splitting for the methyl and tert-butyl signals confirms the quaternary nature of C2 and C3. The C2-methyl signal (1.58 ppm) is significantly downfield compared to a standard alkane methyl (~0.9 ppm) due to the inductive effect of the oxygen and the ring current effect of the phenyl group.

B. 13C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Context |

| 146.2 | Quaternary (C) | Ar-C1 (Ipso) | Aromatic carbon attached to the alkyl chain. |

| 127.6 | Methine (CH) | Ar-C (Ortho/Meta) | Aromatic ring carbons. |

| 126.8 | Methine (CH) | Ar-C (Para) | Aromatic ring carbon. |

| 78.4 | Quaternary (C) | C2 (-C-OH) | Carbinol carbon. Highly deshielded by Oxygen and Phenyl ring. |

| 38.5 | Quaternary (C) | C3 (-C-Me₃) | Quaternary carbon of the tert-butyl group. |

| 26.1 | Methyl (CH₃) | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. Intense signal due to 3 equivalent carbons. |

| 23.8 | Methyl (CH₃) | C2-CH₃ | Methyl carbon attached to C2. |

Interpretation: The 13C spectrum reveals the steric crowding. The carbinol carbon (C2) appears at ~78.4 ppm, a typical range for tertiary benzylic alcohols. The distinction between the tert-butyl quaternary carbon (38.5 ppm) and the carbinol carbon is clear, with the latter being much further downfield due to the electronegative oxygen.

Structural Visualization & Logic

The following diagram illustrates the correlation between the molecular structure and the NMR signals, highlighting the distinct magnetic environments.

Caption: Structural assignment map correlating 1H/13C NMR signals to specific chemical moieties.

References

-

PubChem . 3,3-Dimethyl-2-phenyl-butan-2-ol (Compound Summary). National Library of Medicine. Available at: [Link]

-

SpectraBase . 13C NMR Spectrum of 3,3-Dimethyl-2-phenyl-butan-2-ol. Wiley Science Solutions.[1] Available at: [Link]

-

Rhodes, Y. E., & DiFate, V. G. (1972).[2] The Cyclopropylcarbinyl-Cyclobutyl-Homoallylic Rearrangement. Journal of the American Chemical Society.[2][3] (Contextual reference for hindered alcohol synthesis and NMR characterization).

-

Meier, G. F. (1974).[4] Cited in J. Org. Chem. 1974, 39, 14, 2063 regarding the preparation and characterization of methyl-tert-butylphenylcarbinol.[4] Journal of Organic Chemistry.

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 3,3-Dimethyl-2-phenylbutan-2-ol: A Mechanistic and Analytical Guide

The structural elucidation of complex tertiary alcohols using Electron Ionization Mass Spectrometry (EI-MS) requires a deep understanding of gas-phase ion thermodynamics. In this technical guide, we will deconstruct the fragmentation behavior of 3,3-Dimethyl-2-phenylbutan-2-ol (Molecular Weight: 178.27 g/mol )[1]. By analyzing the causality behind its specific cleavage patterns, we can establish a robust framework for identifying this and structurally analogous pharmacophores in drug development pipelines.

Molecular Architecture & Ionization Dynamics

3,3-Dimethyl-2-phenylbutan-2-ol is a sterically hindered tertiary alcohol. Its structure consists of a central carbinol carbon (C2) bonded to three distinct moieties:

-

A methyl group (-CH₃)

-

A phenyl ring (-C₆H₅)

-

A tert-butyl group (-C(CH₃)₃)

When subjected to standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, ejecting a lone-pair electron from the hydroxyl oxygen to form the transient molecular ion

However, as is characteristic of [2], this molecular ion is highly unstable and is rarely observed in the final spectrum[3]. The internal energy imparted during ionization vastly exceeds the activation energy required for subsequent unimolecular dissociations, leading to immediate and highly predictable fragmentation cascades.

Primary Fragmentation Pathways: The Causality of Cleavage

The fragmentation of 3,3-Dimethyl-2-phenylbutan-2-ol is governed by two primary forces: the stability of the expelled neutral radical and the resonance stabilization of the resulting cation.

Pathway A: Alpha-Cleavage and Stevenson's Rule

The most critical fragmentation mechanism for this molecule is

For our target molecule, three

-

Loss of a methyl radical (•CH₃, 15 Da): Yields m/z 163.

-

Loss of a phenyl radical (•C₆H₅, 77 Da): Yields m/z 101.

-

Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da): Yields m/z 121.

The Mechanistic Reality: The loss of the tert-butyl radical overwhelmingly dominates the spectrum. The tert-butyl radical is highly stabilized by hyperconjugation. Concurrently, the resulting cation at m/z 121 (

Pathway B: Dehydration

Tertiary alcohols are highly susceptible to dehydration (

Pathway C: Heterolytic Cleavage

The steric bulk and stability of the tert-butyl group also allow for a direct heterolytic cleavage of the C2-C3 bond, where the charge is retained by the alkyl fragment. This generates the highly stable tert-butyl cation at m/z 57, a hallmark peak for molecules containing this moiety.

Secondary Fragmentation Cascades

The primary fragment ions possess sufficient residual internal energy to undergo secondary dissociations (often observable in MS/MS or deep EI spectra):

-

From m/z 121: The protonated acetophenone ion can expel a neutral methane molecule (CH₄, 16 Da) to form the benzoyl cation at m/z 105 . Alternatively, it can lose water to form m/z 103 .

-

From m/z 105: The benzoyl cation readily loses carbon monoxide (CO, 28 Da) to yield the phenyl cation at m/z 77 .

-

From m/z 77: The phenyl ring undergoes ring-opening and expels acetylene (C₂H₂, 26 Da) to form the

ion at m/z 51 .

Graphviz Diagram 1: EI-MS fragmentation pathways of 3,3-Dimethyl-2-phenylbutan-2-ol.

Quantitative Data Presentation

The following table summarizes the expected diagnostic ions, their mechanistic origins, and their typical relative abundances in a standard 70 eV EI-MS spectrum.

| m/z Value | Ion Formula | Fragmentation Mechanism | Expected Relative Abundance |

| 178 | Molecular Ion ( | < 1% (Often Absent) | |

| 163 | Low (~5-10%) | ||

| 160 | Dehydration (Loss of H₂O) | Low-Moderate (~10-20%) | |

| 121 | 100% (Base Peak) | ||

| 105 | Secondary (Loss of CH₄ from m/z 121) | Moderate (~30-50%) | |

| 103 | Secondary (Loss of H₂O from m/z 121) | Low (~10%) | |

| 77 | Secondary (Loss of CO from m/z 105) | Moderate (~40-60%) | |

| 57 | Heterolytic Cleavage (tert-butyl cation) | High (~60-80%) | |

| 51 | Secondary (Loss of C₂H₂ from m/z 77) | Low (~15%) |

Experimental Protocol: High-Resolution GC-MS Workflow

To ensure data integrity, the analytical workflow must be a self-validating system . The following protocol guarantees that the observed fragmentation is due to the analyte and not instrumental artifacts, thermal degradation, or carryover.

Phase 1: System Suitability & Tuning

-

Autotune Verification: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks meet the manufacturer's target relative abundances and mass accuracy thresholds. This confirms optimal electron multiplier voltage and quadrupole resolution.

-

Inlet Deactivation: Install a highly deactivated, low-pressure drop inlet liner (e.g., ultra-inert single taper with glass wool) to minimize thermal dehydration of the tertiary alcohol prior to the column.

Phase 2: Sample Preparation & Self-Validation

-

Dilution: Dissolve the analyte in MS-grade Hexane or Dichloromethane to a concentration of 10 µg/mL.

-

Internal Standardization: Spike the sample with Naphthalene-d8 (1 µg/mL). This internal standard validates retention time stability and confirms that ionization efficiency remains constant across the batch.

-

Blank Injection: Run a pure solvent blank containing only the internal standard. Causality: This proves the absence of column bleed or carryover at the target retention time, validating that the m/z 121 and 57 peaks in the subsequent run originate strictly from the sample.

Phase 3: Acquisition Parameters

-

Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

-

Chromatography: Use a non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

-

Mass Spectrometry: Transfer line at 280°C. Ion source at 230°C (to prevent thermal degradation of the molecular ion while maintaining volatility). Scan range: m/z 35 to 300.

Graphviz Diagram 2: Self-validating GC-MS experimental workflow.

References

-

3,3-Dimethyl-2-phenyl-butan-2-ol | C12H18O | CID 4601321 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

-

A Review on Mass Spectroscopy and Its Fragmentation Rules: Stevenson's Rule Source: International Journal of Pharmaceutical Sciences. URL:[Link]

-

An Introduction to Mass Spectrometry (Ionization and Fragmentation) Source: Chemistry LibreTexts. URL:[Link]

Sources

Infrared (IR) Spectroscopy of 3,3-Dimethyl-2-phenyl-butan-2-ol: A Mechanistic and Analytical Guide

Executive Summary

In the realm of drug development and synthetic organic chemistry, highly branched, sterically hindered scaffolds like 3,3-Dimethyl-2-phenyl-butan-2-ol (also known as pinacolyl phenyl carbinol) serve as critical structural motifs. Accurate structural elucidation of this molecule requires moving beyond rote memorization of spectral tables and instead understanding the quantum mechanical and physical causality behind its vibrational modes. This whitepaper provides an in-depth, self-validating analytical framework for interpreting the Infrared (IR) spectrum of 3,3-Dimethyl-2-phenyl-butan-2-ol, detailing the exact physical origins of its functional group signatures.

Molecular Architecture & Vibrational Causality

To interpret the IR spectrum of 3,3-Dimethyl-2-phenyl-butan-2-ol (C₁₂H₁₈O), we must first deconstruct its architecture. The molecule features a highly congested central chiral carbon (C2) bonded to four distinct domains:

-

A Tertiary Hydroxyl Group (-OH)

-

A Monosubstituted Benzene Ring (Phenyl group)

-

A Methyl Group (-CH₃)

-

A tert-Butyl Group (-C(CH₃)₃)

According to Hooke’s Law applied to molecular mechanics, the vibrational frequency (

Logical decision tree mapping structural domains to IR vibrational signatures.

Spectral Dissection: Functional Group Signatures

The Hydroxyl Domain: Steric Hindrance and Force Constants

The hydroxyl group in 3,3-Dimethyl-2-phenyl-butan-2-ol is a tertiary alcohol .

-

O-H Stretch: Typically, alcohols exhibit a broad, strong band between 3200–3600 cm⁻¹ due to extensive intermolecular hydrogen bonding[2]. However, the massive steric shielding provided by the adjacent tert-butyl and phenyl groups physically impedes optimal hydrogen bond network formation. Consequently, the O-H stretch in this molecule may appear slightly sharper and shifted toward the higher end of the spectrum (~3450–3500 cm⁻¹) compared to unhindered primary alcohols.

-

C-O Stretch: The inductive electron-donating effect of the surrounding alkyl groups strengthens the C-O bond, increasing its force constant (

). This reliably shifts the asymmetric C-C-O stretching vibration to a higher wavenumber—typically between 1150 and 1200 cm⁻¹ for tertiary alcohols, distinguishing it from primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols[3].

The Aromatic Domain: Monosubstitution Diagnostics

The phenyl ring acts as a monosubstituted benzene, which provides highly reliable diagnostic peaks:

-

C-H Stretching: The

hybridized carbons of the aromatic ring possess stronger C-H bonds than aliphatic chains, pushing their stretching frequencies just above the 3000 cm⁻¹ threshold (typically ~3030–3080 cm⁻¹)[4]. -

Out-of-Plane (OOP) Bending: The most critical diagnostic feature for a monosubstituted benzene is found in the fingerprint region. The five adjacent, strongly coupled hydrogen atoms on the ring undergo in-phase out-of-plane wagging, creating a massive change in the molecular dipole moment (

). This results in two intensely strong bands: a C-H wag between 770 and 710 cm⁻¹ (usually ~750 cm⁻¹) and a ring bending/puckering mode near 690–700 cm⁻¹[5].

The Aliphatic Framework: The tert-Butyl Split

The aliphatic framework consists of a methyl group and a tert-butyl group, generating

-

The Umbrella Mode Split: A standard methyl group exhibits a symmetric bending vibration (the "umbrella mode") at ~1375 cm⁻¹[1]. In a tert-butyl group, three equivalent methyl groups are attached to a single quaternary carbon. These groups are physically close enough that their vibrational modes mechanically couple. This coupling breaks the degeneracy of the vibration, splitting the single peak into a highly diagnostic, sharply defined doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹ [6].

Quantitative Data Summary

The following table synthesizes the expected quantitative IR absorption data for 3,3-Dimethyl-2-phenyl-butan-2-ol based on its localized force constants and reduced masses.

| Structural Domain | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Physical Causality |

| Hydroxyl (-OH) | O-H Stretch | 3450 – 3500 | Strong, Broadened | H-bonding (partially restricted by steric bulk)[7] |

| Hydroxyl (-OH) | C-O Stretch (3°) | 1150 – 1200 | Strong, Sharp | Increased force constant via alkyl inductive effects[3] |

| Aromatic Ring | 3030 – 3080 | Medium, Sharp | Higher | |

| Aromatic Ring | C=C Ring Stretch | ~1600 & ~1495 | Medium, Sharp | Aromatic ring skeletal breathing modes[5] |

| Aromatic Ring | OOP C-H Wag | ~750 | Very Strong, Sharp | In-phase wagging of 5 adjacent aromatic protons[5] |

| Aromatic Ring | OOP Ring Bend | ~700 | Very Strong, Sharp | Monosubstituted ring puckering deformation[5] |

| Aliphatic | 2850 – 2960 | Strong, Sharp | Standard alkane stretching | |

| Aliphatic (t-Bu) | CH₃ Sym. Bend | 1390 & 1365 | Medium, Doublet | Mechanical vibrational coupling of 3 adjacent methyls[6] |

Experimental Methodology: A Self-Validating Protocol

To ensure data trustworthiness, IR acquisition must not be a passive observation but a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR coupled with an isotopic exchange validation step.

Step-by-Step ATR-FTIR Protocol

-

Crystal Preparation & Background Scan: Clean the diamond or zinc selenide (ZnSe) ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol). Acquire a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to mathematically subtract atmospheric H₂O and CO₂. Causality: Failure to run a fresh background introduces artifact peaks at ~2350 cm⁻¹ (CO₂) and ~3600 cm⁻¹ (H₂O), which can mask the O-H stretch.

-

Sample Application: Apply a neat drop of 3,3-Dimethyl-2-phenyl-butan-2-ol directly onto the ATR crystal. Ensure full coverage of the sensor area to maximize the evanescent wave interaction.

-

Primary Acquisition: Run the sample scan using the same parameters as the background. Identify the core diagnostic peaks (Table 1).

-

Self-Validation via Isotopic Exchange (D₂O Test): To unequivocally prove that the peak at ~3450 cm⁻¹ is the tertiary hydroxyl group and not an artifact or overtone, add a single drop of Deuterium Oxide (D₂O) to the sample on the crystal and mix gently.

-

Mechanistic Causality: The labile proton of the -OH group rapidly exchanges with deuterium to form an -OD group[2]. Because deuterium has twice the mass of hydrogen, the reduced mass (

) of the oscillator nearly doubles. According to Hooke's Law ( -

Validation: The broad peak at ~3450 cm⁻¹ will vanish, and a new, identical broad peak will appear at ~2500 cm⁻¹ . If this shift occurs, the presence of the hydroxyl group is definitively validated.

-

Workflow for ATR-FTIR spectral acquisition and D2O self-validation.

Conclusion

The IR spectrum of 3,3-Dimethyl-2-phenyl-butan-2-ol is a textbook demonstration of how molecular environment dictates vibrational behavior. By isolating the tertiary C-O stretch (~1150 cm⁻¹), the sterically distinct tert-butyl doublet (~1390/1365 cm⁻¹), and the monosubstituted aromatic OOP bends (~750/700 cm⁻¹), researchers can rapidly and conclusively verify the structural integrity of this scaffold during synthetic drug development. Employing self-validating techniques like D₂O isotopic exchange ensures absolute trustworthiness in the analytical pipeline.

References

-

Spectroscopy of Alcohols and Phenols. Fiveable.[Link]

-

Infrared Absorption Spectroscopy. AWS.[Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.[Link]

-

Alcohols—The Rest of the Story. Spectroscopy Online.[Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.[Link]

Sources

- 1. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 2. fiveable.me [fiveable.me]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. scribd.com [scribd.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 4-(4-tert-Butylphenyl)benzonitrile | 192699-51-7 | Benchchem [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to C12H18O Isomers: Propofol and 2,4-Dodecadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key isomers of the chemical formula C12H18O: the widely used intravenous anesthetic, Propofol, and the fatty alcohol, 2,4-Dodecadien-1-ol. This document delves into their chemical identity, mechanisms of action, pharmacokinetics, synthesis, and interaction with biological signaling pathways, with a primary focus on the extensively researched Propofol.

Part 1: The Prominent Isomer: Propofol

Propofol, with the IUPAC name 2,6-di(propan-2-yl)phenol , is a short-acting intravenous anesthetic agent utilized for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[1]

Synonyms: 2,6-Diisopropylphenol, Diprivan, Disoprofol, Fresofol[2]

Mechanism of Action: A Focus on GABAergic Transmission

Propofol's primary mechanism of action is its positive allosteric modulation of the γ-aminobutyric acid type A (GABA_A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] Propofol enhances the effect of GABA by binding to the GABA_A receptor, which increases the duration of the opening of the chloride channel.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[1]

Recent research has identified multiple binding sites for propofol on the GABA_A receptor.[3][4] These sites are distinct from the GABA binding site and are located at the interfaces between the receptor subunits.[3][4] Studies using photoaffinity labeling have identified three distinct classes of propofol binding sites on α1β3 GABA_A receptors.[3][5] This multi-site binding contributes to its potent anesthetic effects.

Pharmacokinetics and Pharmacodynamics

Propofol exhibits a rapid onset of action and a short duration of effect, which makes it a favorable agent for anesthesia.

| Parameter | Value | Source |

| Onset of Action | 15-30 seconds | [3] |

| Duration of Action | 5-10 minutes | [3] |

| Protein Binding | 97-99% | [3] |

| Metabolism | Hepatic (glucuronidation and sulfation) | [3] |

| Elimination Half-life | 1.5-31 hours (context-sensitive half-time is shorter) | [3] |

Synthesis of Propofol

Several synthetic routes for Propofol have been developed. A common laboratory and industrial method involves the Friedel-Crafts alkylation of phenol with isopropanol or propene in the presence of an acid catalyst.[6][7]

A two-step continuous flow process has also been reported, which involves a double Friedel-Crafts alkylation of 4-hydroxybenzoic acid followed by a decarboxylation step.[6][8][9] Another novel method involves the diazotization of 2,6-diisopropylaniline followed by hydrolysis.[10]

Experimental Protocol: Synthesis of Propofol via Friedel-Crafts Alkylation of Phenol

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and a suitable acid catalyst (e.g., H-beta or H-mordenite).[7]

-

Addition of Alkylating Agent: Slowly add isopropyl alcohol to the reaction mixture.[7]

-

Reaction Conditions: Heat the mixture to the optimal reaction temperature (e.g., 150-250°C) and maintain for the required reaction time.[7]

-

Workup: After cooling, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified by distillation or chromatography to yield high-purity Propofol.

Modulation of Cellular Signaling Pathways

Beyond its primary action on GABA_A receptors, Propofol has been shown to modulate several key intracellular signaling pathways, contributing to its broader pharmacological effects, including neuroprotection and cardioprotection.

-

PI3K/Akt Pathway: Propofol can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][11][12][13] This activation is associated with anti-apoptotic and anti-inflammatory effects in various cell types, including neurons and cardiomyocytes.[11][12][13]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of Propofol.[1][2][14][15][16] Propofol can modulate the phosphorylation of JAK and STAT proteins, which is implicated in its cardioprotective and anti-inflammatory properties.[2][14][15] There is also evidence of crosstalk between the PI3K/Akt and JAK/STAT pathways in the cellular response to Propofol.[14]

Caption: Signaling pathways modulated by Propofol.

Experimental Protocols in Animal Models

Propofol is widely used in preclinical research to induce and maintain anesthesia in animal models, particularly rodents.

Experimental Protocol: Intraperitoneal Anesthesia in Rats

This protocol is for informational purposes and must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Anesthetic Combination: A combination of Propofol (e.g., 100 mg/kg), medetomidine (e.g., 0.1 mg/kg), and fentanyl (e.g., 0.1 mg/kg) is prepared.[17][18]

-

Administration: The anesthetic cocktail is administered via intraperitoneal (IP) injection.[17][18]

-

Monitoring: Continuous monitoring of vital signs, including heart rate and respiratory rate, is crucial throughout the procedure.[19]

-

Supportive Care: Maintenance of body temperature using a heating pad and application of ophthalmic ointment to prevent corneal drying are essential.[19]

-

Reversal: Anesthesia can be reversed with an antagonist such as atipamezole.[17]

For longer procedures in ventilated rats, a continuous intravenous infusion of a Propofol and ketamine combination can be utilized.[20][21]

Part 2: The Lesser-Known Isomer: 2,4-Dodecadien-1-ol

The chemical formula C12H18O also encompasses a group of unsaturated fatty alcohols known as dodeca-2,4-dien-1-ol . These compounds are typically available as a mixture of stereoisomers.[22][23][24]

Synonyms: dodeca-2,4-dien-1-ol[23]

Chemical Identity and Properties

The most commonly cited isomer is (2E,4E)-dodeca-2,4-dien-1-ol .[25][26]

| Property | Value | Source |

| Molecular Formula | C12H22O (Note: some sources incorrectly list C12H18O) | [22][25][26] |

| Molecular Weight | 182.31 g/mol | [22] |

| CAS Number (mixture) | 18485-38-6 | [22][23][24] |

| CAS Number ((2E,4E)-isomer) | 18485-38-6 | [25][26] |

Biological Activity and Applications

The biological activity of 2,4-dodecadien-1-ol is not as extensively studied as that of Propofol. Its primary application is in the fragrance industry due to its fatty, waxy, and slightly fruity odor profile.[26]

There is some evidence to suggest that related dodecadienol isomers may function as pheromones in insects. For example, (5Z,7Z)-5,7-dodecadien-1-ol has been identified as a sex pheromone in the pine moth.[27][28] However, a direct role of 2,4-dodecadien-1-ol as a pheromone is not well-established in the scientific literature.

Synthesis of 2,4-Dodecadien-1-ol

The stereoselective synthesis of specific isomers of dodecadien-1-ols can be a complex process. Methods often involve the use of organometallic reagents and stereocontrolled reactions to establish the correct geometry of the double bonds. For instance, the synthesis of (5Z, 7Z)-5,7-dodecadien-1-ol has been achieved through a Chodkiewicz-Cadiot coupling followed by hydroboration.[27][28]

Interaction with Signaling Pathways

Currently, there is a lack of specific research on the direct interaction of 2,4-dodecadien-1-ol with cellular signaling pathways. However, studies on the related compound, trans,trans-2,4-decadienal (a lipid peroxidation product), have shown that it can induce inflammatory responses and may be involved in the pathogenesis of certain diseases.[29][30] Further research is needed to determine if 2,4-dodecadien-1-ol exhibits similar biological activities. Some studies on trans, trans-2,4-decadienal suggest it can alter insulin signaling and promote microvascular disease.[31]

Conclusion

This technical guide has provided a detailed examination of two isomers of C12H18O, with a significant focus on the clinically and scientifically prominent Propofol. Its well-characterized mechanism of action, pharmacokinetics, and influence on key signaling pathways make it a cornerstone of modern anesthesia and a subject of ongoing research for its neuroprotective and cardioprotective properties. In contrast, 2,4-dodecadien-1-ol remains a less-explored molecule, with its primary applications in the fragrance industry. The potential for its various stereoisomers to possess unique biological activities, such as pheromonal effects, presents an open area for future scientific investigation. For researchers and drug development professionals, a thorough understanding of the distinct properties and biological effects of these isomers is crucial for their respective applications.

References

- Yip, G., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Hohenester, E., ... & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling.

- Bali, M., & Akabas, M. H. (2004). Defining the propofol binding site in the GABAA receptor. Molecular pharmacology, 65(1), 68–76.

- Sahinovic, M. M., Struys, M. M. R. F., & Absalom, A. R. (2018). Clinical pharmacokinetics and pharmacodynamics of propofol. Clinical pharmacokinetics, 57(12), 1539–1558.

- Qiao, S., Zhang, M., & Li, W. (2015). Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT.

- Li, C., Liu, S., Liu, C., & Liu, Y. (2019).

- Wester, F., Sparenberg, M., Durst, T., & Eger, E. I. (2002). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABAA receptor. Journal of medicinal chemistry, 45(13), 2847–2858.

- Jayakar, S. S., Zhou, X., Chiara, D. C., Cohen, J. B., & Miller, K. W. (2014). Multiple propofol binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog. Journal of Biological Chemistry, 289(40), 27456-27468.

- Miller-Vedam, L. E., Bracamontes, J. R., Chakrapani, S., & Akabas, M. H. (2024). Three classes of propofol binding sites on GABAA receptors. Biophysical Journal, 123(3), 438-451.

- Sun, L., Wang, X., Liu, Y., & Qu, Y. (2019). Effect of propofol on myocardial ischemia/reperfusion injury in rats through JAK/STAT signaling pathway. European review for medical and pharmacological sciences, 23(14), 6339–6346.

- Mougeot, R., Jubault, P., Legros, J., & Poisson, T. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183.

- Wang, H., Xue, Z., Wang, Q., & Wang, G. (2017). The role of PI3K/Akt signal pathway in the protective effects of propofol on intestinal and lung injury induced by intestinal ischemia/reperfusion. Revista da Associação Médica Brasileira, 63(1), 58-64.

- Lu, C., Liu, X., Li, C., & Wang, J. (2017). Intracellular Ca2+ homeostasis and JAK1/STAT3 pathway are involved in the protective effect of propofol on BV2 microglia against hypoxia-induced inflammation and apoptosis. PloS one, 12(5), e0178098.

- Zhang, H. B., Tu, X. K., Chen, Q., & Shi, S. S. (2019). Propofol Reduces Inflammatory Brain Injury after Subarachnoid Hemorrhage: Involvement of PI3K/Akt Pathway. Journal of stroke and cerebrovascular diseases, 28(12), 104375.

- Zhao, H., Wang, D., & Zuo, Z. (2019). Effects of propofol on myocardial ischemia reperfusion injury through inhibiting the JAK/STAT pathway. European Review for Medical and Pharmacological Sciences, 23(14), 6339-6346.

- Coeuillas, A., Ceuninck, A., Chausset-Boissarie, L., Legros, J., Jubault, P., & Poisson, T. (2024). Process Intensified Continuous Flow Synthesis of Propofol. ChemRxiv.

- Kumbar, S. M., & Halligudi, S. B. (2015). Selective synthesis of propofol (2, 6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC advances, 5(10), 7389-7399.

- Coeuillas, A., Ceuninck, A., Chausset-Boissarie, L., Legros, J., Jubault, P., & Poisson, T. (2024). Process Intensified Continuous Flow Synthesis of Propofol. Vapourtec.

- CN102603488A, Novel method for preparing high-purity propofol, (2012).

- Reis, P. M., B-L-Correia, P., & Antunes, L. M. (2010). Anesthesia with intraperitoneal propofol, medetomidine, and fentanyl in rats.

- Hohlbaum, K., Bert, B., & Fink, H. (2018). Intravenous propofol, ketamine (ketofol)

- Ando, T., Vu, M. H., Yoshida, S., & Takahashi, N. (1982). Stereoselective Synthesis of Some Isomers of Dodecadien-1-ol: Compounds Related to the Pine Moth Sex Pheromone. Agricultural and Biological Chemistry, 46(3), 717-724.

-

PubChem. (n.d.). 2,4-Dodecadien-1-ol, (2E,4E)-. Retrieved from [Link]

- Reis, P. M., Correia-de-Sá, P., & Antunes, L. M. (2010). Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats.

-

PubChem. (n.d.). 2,4-Dodecadienal, (2E,4E)-. Retrieved from [Link]

- Ando, T., Vu, M. H., Yoshida, S., & Takahashi, N. (1982). Stereoselective Synthesis of Some Isomers of Dodecadien-1-ol: Compounds Related to the Pine Moth Sex Pheromone. Agricultural and Biological Chemistry, 46(3), 717-724.

- Zhu, B., et al. (2023). Impaired Detoxification of Trans, Trans-2,4-Decadienal, an Oxidation Product from Omega-6 Fatty Acids, Alters Insulin Signaling, Gluconeogenesis and Promotes Microvascular Disease. Advanced Science, 10(35), 2304858.

- Cortesi, R., et al. (2002). Preparation and Anesthetic Properties of Propofol Microemulsions in Rats. Anesthesia & Analgesia, 94(3), 597-603.

-

Scent.vn. (n.d.). 2,4-Dodecadien-1-ol, (2E,4E)-. Retrieved from [Link]

- Knight, A. L., & Light, D. M. (2001). Attributes of the ethyl (2E,4Z)-2,4-decadienoate (Et-E, Z-DD) kairomonal lure in monitoring codling moth (Lepidoptera: Tortricidae). Journal of economic entomology, 94(4), 959–968.

-

Environmental Working Group. (n.d.). 2,4-Dodecadien-1-ol, (2E,4E)-. Retrieved from [Link]

-

The Pherobase. (n.d.). (E,E)-2,4-Decadien-1-ol. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 2, 4-Dodecadien-1-ol (mixture of stereoisomers), min 96% (GC), 5 grams. Retrieved from [Link]

- Chen, J. J., et al. (2020). trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms. The Journal of nutritional biochemistry, 76, 108286.

-

The University of Iowa. (n.d.). Anesthesia (Guideline). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-2,4-dodecadienal. Retrieved from [Link]

- Visioli, F., et al. (2003). Cytotoxic effects of the lipid peroxidation product 2,4-decadienal in vascular smooth muscle cells.

- Herter, S., et al. (2024). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.

-

The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. Retrieved from [Link]

- Zhuravlev, Y. N., & Artyukova, E. V. (2021). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Molecules, 26(3), 686.

- Matthias, A., et al. (2012). Absolute/relative bioavailability and metabolism of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides (tetraenes)

- Al-Harrasi, A., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 12(9), 1731.

Sources

- 1. mdpi.com [mdpi.com]

- 2. europeanreview.org [europeanreview.org]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. vapourtec.com [vapourtec.com]

- 10. CN102603488A - Novel method for preparing high-purity propofol - Google Patents [patents.google.com]

- 11. Propofol can suppress renal ischemia-reperfusion injury through the activation of PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Propofol Reduces Inflammatory Brain Injury after Subarachnoid Hemorrhage: Involvement of PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of propofol on myocardial ischemia/reperfusion injury in rats through JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular Ca2+ homeostasis and JAK1/STAT3 pathway are involved in the protective effect of propofol on BV2 microglia against hypoxia-induced inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 20. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. calpaclab.com [calpaclab.com]

- 23. 2,4-Dodecadien-1-ol (mixture of stereoisomers) | 18485-38-6 [sigmaaldrich.com]

- 24. scbt.com [scbt.com]

- 25. 2,4-Dodecadien-1-ol, (2E,4E)- | C12H22O | CID 6436491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. scent.vn [scent.vn]

- 27. tandfonline.com [tandfonline.com]

- 28. tandfonline.com [tandfonline.com]

- 29. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cytotoxic effects of the lipid peroxidation product 2,4-decadienal in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Impaired Detoxification of Trans, Trans‐2,4‐Decadienal, an Oxidation Product from Omega‐6 Fatty Acids, Alters Insulin Signaling, Gluconeogenesis and Promotes Microvascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Profiling and Synthesis of 3,3-Dimethyl-2-phenylbutan-2-ol: A Technical Guide

Executive Summary

3,3-Dimethyl-2-phenylbutan-2-ol is a highly sterically hindered tertiary alcohol that serves as a critical chiral building block and ligand precursor in advanced organometallic chemistry, notably in the synthesis of chiral alkylimido molybdenum catalysts for Ring-Opening Metathesis Polymerization (ROMP)[1]. Due to the extreme steric bulk of the tert-butyl group adjacent to a phenyl ring and a hydroxyl group, this molecule presents unique challenges in both its synthesis and stereochemical resolution. This whitepaper provides an in-depth analysis of its stereoisomers, mechanistic pathways for synthesis, and protocols for enantiomeric resolution.

Structural Analysis and Stereoisomerism

The molecular architecture of 3,3-dimethyl-2-phenylbutan-2-ol (C₁₂H₁₈O) features a single stereocenter at the C2 position[2]. The C2 carbon is

-

Hydroxyl group (-OH)

-

Phenyl group (-C₆H₅)

-

tert-Butyl group (-C(CH₃)₃)

-

Methyl group (-CH₃)

Because there is exactly one chiral center, the molecule exists as a pair of enantiomers: (2R)-3,3-dimethyl-2-phenylbutan-2-ol and (2S)-3,3-dimethyl-2-phenylbutan-2-ol . Diastereomers are not possible for this structure.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration, we apply the CIP sequence rules:

-

Priority 1 (-OH): Oxygen has the highest atomic number (Z=8).

-

Priority 2 (-Phenyl): The C1 of the phenyl ring is treated as being bonded to three carbons (due to the aromatic Kekulé resonance). The next shell contains carbons bonded to (C,C,H).

-

Priority 3 (-tert-Butyl): The central carbon is bonded to three methyl carbons. However, the next shell contains only hydrogens (H,H,H). The (C,C,H) profile of the phenyl ring takes precedence over the (H,H,H) profile of the tert-butyl group.

-

Priority 4 (-Methyl): The methyl carbon is bonded only to hydrogens, making it the lowest priority.

CIP priority logic for the C2 chiral center of 3,3-dimethyl-2-phenylbutan-2-ol.

Synthetic Pathways & Mechanistic Causality

The synthesis of the racemic mixture requires the nucleophilic addition of a Grignard reagent to a ketone. However, the extreme steric bulk of the tert-butyl group dictates the viability of the retrosynthetic disconnections.

-

Route A (Preferred): Addition of MeMgBr to Pivalophenone (tert-butyl phenyl ketone). This is the most mechanistically sound route. Pivalophenone lacks

-hydrogens on the tert-butyl side, completely preventing competitive enolization. Furthermore, methylmagnesium bromide is a small, highly reactive nucleophile that can easily attack the sterically hindered carbonyl carbon[1]. -

Route B (Viable): Addition of PhMgBr to Pinacolone (3,3-dimethyl-2-butanone). Phenylmagnesium bromide is bulkier than a methyl group but still capable of attacking pinacolone. However, pinacolone possesses

-hydrogens on the methyl side, which can lead to minor enolization side-reactions, slightly reducing the yield compared to Route A. -

Route C (Avoid): Addition of tert-BuMgBr to Acetophenone. This route is highly problematic. tert-Butylmagnesium bromide is exceptionally bulky and acts as a strong base. Acetophenone has three acidic

-hydrogens. The dominant pathway will be the deprotonation of acetophenone to form an enolate, rather than nucleophilic addition, resulting in poor yields of the target alcohol and recovery of starting material.

Retrosynthetic disconnections for 3,3-dimethyl-2-phenylbutan-2-ol.

Table 1: Quantitative Comparison of Synthetic Routes

| Synthetic Route | Nucleophile Size | Electrophile Steric Bulk | Enolization Risk | Expected Yield |

| A: Pivalophenone + MeMgBr | Small | High | None | >90% |

| B: Pinacolone + PhMgBr | Medium | Medium | Low | 70-85% |

| C: Acetophenone + t-BuMgBr | Very Large | Low | High | <20% |

Experimental Protocol: Synthesis of Racemic 3,3-Dimethyl-2-phenylbutan-2-ol

The following self-validating protocol is adapted from established methodologies for synthesizing sterically hindered tertiary alcohols for ROMP catalyst precursors, specifically utilizing Route A [1].

Reagents:

-

Pivalophenone (tert-butyl phenyl ketone): 15.4 mmol (2.50 g)

-

Methylmagnesium bromide (MeMgBr): 3.0 M in diethyl ether, 18.0 mmol (6.0 mL)

-

Anhydrous diethyl ether (Et₂O): 50 mL

-

Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Argon) to prevent quenching of the Grignard reagent by ambient moisture.

-

Substrate Loading: Dissolve pivalophenone (2.50 g, 15.4 mmol) in 30 mL of anhydrous Et₂O. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Nucleophilic Addition: Transfer MeMgBr (6.0 mL, 18.0 mmol, 1.17 eq) to the addition funnel. Add the Grignard reagent dropwise over 15 minutes to control the exothermic reaction.

-

Reaction Propagation: Remove the ice bath and allow the solution to warm to room temperature. Stir overnight (approx. 12-16 hours).

-

Causality Note: The extended reaction time is strictly required due to the steric hindrance around the carbonyl carbon, which significantly slows the transition state formation.

-

-

Quenching: Cool the mixture back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise.

-

Causality Note: NH₄Cl is a weak acid. Using a strong acid (like HCl) to quench the reaction could lead to the E1 dehydration of the newly formed tertiary alcohol into an alkene.

-

-

Extraction and Validation: Separate the organic layer. Extract the aqueous layer with Et₂O (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (e.g., Petroleum ether/Ethyl Acetate 9.8/0.2)[3]. Validate the completion of the reaction via TLC, ensuring the complete disappearance of the UV-active pivalophenone spot.

Enantioselective Resolution & Analysis

Because the standard Grignard addition yields a racemate, obtaining the pure (R) or (S) enantiomers requires chiral resolution. This is typically achieved through either preparative chiral High-Performance Liquid Chromatography (HPLC) or chemical derivatization.

-

Chiral HPLC: The racemate can be injected into a chiral stationary phase column (e.g., Chiralcel OD-H). The differential transient diastereomeric interactions between the enantiomers and the chiral selector allow for baseline separation.

-

Mosher's Acid Derivatization: To determine the enantiomeric excess (ee) of a resolved fraction, the alcohol is reacted with (R)- or (S)-MTPA-Cl (Mosher's acid chloride). This converts the enantiomers into diastereomeric esters, which exhibit distinct chemical shifts in ¹H and ¹⁹F NMR spectroscopy, allowing for precise integration and quantification.

Workflow for chiral resolution and ee% determination of the racemic alcohol.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4601321, 3,3-Dimethyl-2-phenyl-butan-2-ol" PubChem. URL:[Link]

-

"Study of Chiral Alkylimido Molybdenum ROMP Catalysts." DSpace@MIT. URL:[Link]

-

"Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents." AIR Unimi. URL:[Link]

Sources

Mechanistic Insights into the Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-phenylbutan-2-ol: A Case Study in Sterically Driven Carbocation Rearrangements

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The acid-catalyzed dehydration of 3,3-dimethyl-2-phenylbutan-2-ol [1] is a premier model for understanding the delicate balance between electronic stabilization and steric strain in carbocation intermediates. While standard heuristic rules (e.g., the preferential formation of benzylic carbocations) suggest a straightforward elimination pathway, the extreme steric crowding inherent to this specific molecular scaffold forces a dramatic 1,2-alkyl shift.

This whitepaper dissects the causality behind this rearrangement, contrasting the theoretically stable benzylic intermediate with the thermodynamically favored rearranged product. Furthermore, we provide a self-validating, step-by-step experimental protocol designed to maximize the yield of the rearranged alkene, complete with in-process controls for analytical verification.

Mechanistic Theory: The Clash of Electronics and Sterics

In drug development and complex scaffold synthesis, predicting carbocation behavior is critical. The dehydration of 3,3-dimethyl-2-phenylbutan-2-ol presents a unique mechanistic paradox.

Step 1: Protonation and Leaving Group Departure

The reaction initiates with the protonation of the tertiary hydroxyl group by an acid catalyst (typically

Step 2: The Initial Benzylic Carbocation

The resulting intermediate is a tertiary, benzylic carbocation . Electronically, this is exceptionally stable due to resonance delocalization from the adjacent phenyl ring and hyperconjugation from the C1 methyl group. However, the

Step 3: Steric Acceleration and the 1,2-Methyl Shift

To relieve this astronomical steric strain, the molecule undergoes a rapid 1,2-methyl shift . A methyl group migrates from the C3 tert-butyl group to the C2 benzylic carbon.

-

Electronic Cost: The carbocation shifts from a resonance-stabilized benzylic position to a standard tertiary position at C3.

-

Steric Gain: The C2 carbon rehybridizes to

, and the bulky tert-butyl group is dismantled, drastically reducing the overall steric footprint of the molecule.

This phenomenon, known as steric acceleration , drives the reaction forward despite the apparent electronic penalty. This behavior closely mirrors the well-documented rearrangements seen in the dehydration of the simpler aliphatic analog, 3,3-dimethyl-2-butanol[2].

Step 4: Deprotonation and Alkene Formation

Following the shift, a weak base (e.g.,

Reaction Pathway & Carbocation Dynamics

Reaction pathway detailing the acid-catalyzed dehydration and 1,2-methyl shift.

Thermodynamic & Quantitative Data

Because both potential products are 1,1-disubstituted terminal alkenes, Zaitsev's rule (which dictates that the more substituted alkene is favored) does not serve as the primary differentiator here. Instead, the product distribution is entirely governed by the relief of steric strain.

| Compound | Structural Role | Electronic Stability | Steric Strain Profile | Expected Yield |

| 3,3-Dimethyl-2-phenylbutan-2-ol | Starting Material | N/A | High (t-Bu adjacent to Ph) | N/A |

| 3,3-Dimethyl-2-phenyl-1-butene | Unrearranged Product | Moderate | Very High (Geminal t-Bu and Ph) | < 10% |

| 2,3-Dimethyl-3-phenyl-1-butene | Rearranged Product | High | Low (Strain relieved via 1,2-shift) | > 90% |

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes phosphoric acid to prevent the oxidative cleavage and polymerization often caused by sulfuric acid. It also employs continuous distillation to leverage Le Chatelier's principle, driving the reaction to completion.

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol of 3,3-dimethyl-2-phenylbutan-2-ol.

-

Catalyst Addition: Slowly add 5.0 mL of 85% phosphoric acid (

).-

Causality:

provides sufficient protonation capability without the harsh oxidizing properties of

-

-

Distillation Assembly: Attach a fractional distillation apparatus to the flask.

-

Causality: The alkene products have significantly lower boiling points than the starting tertiary alcohol. Continuous removal of the alkenes prevents acid-catalyzed re-hydration or unwanted alkene isomerization.

-

-

Heating & Distillation: Heat the reaction mixture to 90–100 °C. Collect the distillate in a receiving flask submerged in an ice bath.

-

In-Process Control (IPC): Monitor the distillation head temperature. A steady vapor temperature below 100 °C confirms the selective distillation of the alkene products.

-

-

Workup: Transfer the chilled distillate to a separatory funnel. Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate (

) to neutralize any co-distilled acid, followed by 10 mL of brine. -

Drying: Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure to yield the crude alkene mixture.

Step-by-step experimental workflow for the dehydration and product isolation.

Analytical Verification

To validate the success of the rearrangement, the crude product must be subjected to structural analysis:

-

H NMR Spectroscopy: The disappearance of the highly shielded tert-butyl singlet (~0.9 ppm, 9H) from the starting material and the appearance of new methyl singlets corresponding to the rearranged -C(

-

GC-MS Analysis: Gas chromatography will separate the minor unrearranged alkene from the major rearranged alkene. While both have an exact mass of

160.13, their fragmentation patterns (specifically the loss of a methyl radical vs. a tert-butyl radical) will definitively distinguish the two isomers.

Conclusion

The dehydration of 3,3-dimethyl-2-phenylbutan-2-ol is a powerful demonstration of how extreme steric environments can override standard electronic preferences in organic synthesis. By understanding the causality behind the 1,2-methyl shift, researchers can better predict off-target rearrangements in complex drug scaffold synthesis and design protocols that selectively isolate the thermodynamically favored rearranged products.

References

-

Study.com - Acid-catalyzed dehydration of alcohols passes through a carbocation intermediate (Analogous 3,3-dimethyl-2-butanol mechanism).

-

PubChem - 3,3-Dimethyl-2-phenyl-butan-2-ol | C12H18O | CID 4601321. National Center for Biotechnology Information.

-

LookChem - 1-(1,2,2-Trimethylpropyl)benzene (Listing structural derivatives including 3,3-dimethyl-2-phenyl-1-butene).

Sources

The Steric Override: Carbocation Dynamics and Wagner-Meerwein Rearrangements in 3,3-Dimethyl-2-phenyl-butan-2-ol

Executive Summary

In predictive retrosynthesis and Active Pharmaceutical Ingredient (API) stability profiling, the behavior of carbocation intermediates dictates the stereochemical and structural fate of the molecule. The acid-catalyzed dehydration of 3,3-dimethyl-2-phenyl-butan-2-ol presents a profound counter-intuitive phenomenon: the thermodynamic preference for a non-benzylic carbocation over a benzylic one. This whitepaper dissects the conflict between electronic resonance stabilization and steric strain (B-strain), providing a self-validating experimental protocol to trap and quantify the resulting Wagner-Meerwein rearrangement products.

Introduction: The Steric vs. Electronic Paradox

The dehydration of complex, highly branched tertiary alcohols is a fundamental transformation in organic synthesis[1]. When 3,3-dimethyl-2-phenyl-butan-2-ol is subjected to acid catalysis, protonation and subsequent loss of water generate the 2-phenyl-3,3-dimethylbutan-2-yl cation [2].

On paper, this intermediate is a tertiary, benzylic carbocation—typically one of the most electronically stable carbocations possible due to the delocalization of the empty p-orbital into the adjacent aromatic

Mechanistic Dynamics: The Illusion of Benzylic Stability

For benzylic resonance to occur, the carbocation must adopt a planar (

In the 2-phenyl-3,3-dimethylbutan-2-yl cation, the

To relieve this strain, the phenyl ring twists out of coplanarity, effectively destroying the resonance stabilization . The carbocation is left as an isolated, highly congested tertiary center.

This extreme B-strain drives a rapid Wagner-Meerwein rearrangement (a 1,2-methyl shift). A methyl group migrates from the adjacent tert-butyl group to the carbocation center. This shift converts the highly strained

Mechanistic pathway highlighting the steric-driven Wagner-Meerwein rearrangement.

Thermodynamic and Structural Data

The shift from a benzylic to a non-benzylic carbocation is rare and strictly governed by the steric bulk of the adjacent groups. The table below summarizes the properties of the competing intermediates.

Table 1: Thermodynamic and Structural Comparison of Intermediate Carbocations

| Property | Initial Carbocation (C2) | Rearranged Carbocation (C3) |

| Structure | 2-phenyl-3,3-dimethylbutan-2-yl cation | 2,3-dimethyl-3-phenylbutan-2-yl cation |

| Hybridization at C+ | ||

| Electronic Stabilization | Theoretically Benzylic (Resonance) | Aliphatic Tertiary (Hyperconjugation) |

| Steric Strain (B-Strain) | Critical (Phenyl vs. tert-butyl clash) | Low (Resolved via |

| Coplanarity of Phenyl | Disrupted by steric twisting | N/A |

| Relative Stability | Kinetically transient (High Energy) | Thermodynamically favored (Lower Energy) |

| Primary Alkene Product | 3,3-dimethyl-2-phenyl-1-butene (Minor) | 2,3-dimethyl-3-phenyl-1-butene (Major) |

Experimental Methodology: Kinetic Trapping and Analysis

To validate this mechanistic pathway, the experimental protocol must prevent secondary isomerizations of the alkene products. Batch acid-catalyzed dehydrations of bulky alcohols often yield complex mixtures if not rigorously controlled[3]. The following self-validating protocol ensures absolute kinetic trapping and precise quantification.

Protocol: Acid-Catalyzed Dehydration with Kinetic Trapping

-

Substrate Preparation: Dissolve 10.0 mmol of 3,3-dimethyl-2-phenyl-butan-2-ol in 15 mL of anhydrous toluene.

-

Causality: Toluene is a non-nucleophilic solvent that stabilizes the carbocation intermediate via weak dipole interactions without participating in the reaction. It also allows for the higher temperature activation required in Step 3.

-

-

Acid Catalysis: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise add 5 mol% of 85% Phosphoric Acid (

).-

Causality:

is explicitly chosen over

-

-

Thermal Activation: Gradually warm the mixture to 75 °C and stir for 2 hours.

-

Causality: The 75 °C thermal input provides the necessary activation energy to overcome the barrier for the E1 elimination and the 1,2-methyl shift, driving the reaction to thermodynamic completion.

-

-

Quenching and Extraction: Quench the reaction by rapidly pouring the mixture into 50 mL of an ice-cold saturated sodium bicarbonate (

) solution.-

Causality: The weak base immediately neutralizes the acid catalyst, "freezing" the product distribution and preventing any post-reaction, acid-catalyzed alkene isomerization.

-

-

Analytical Quantification: Separate the organic layer, dry over anhydrous

, and filter. Add 1.0 mmol of dodecane as an internal standard. Analyze via GC-MS and-

Causality: The internal standard ensures absolute quantification of the product ratios.

NMR is critical here; the rearranged product features a distinct terminal methylene (

-

Self-validating experimental workflow for acid-catalyzed dehydration and product analysis.

Implications for API Stability and Retrosynthesis

For drug development professionals, the behavior of 3,3-dimethyl-2-phenyl-butan-2-ol serves as a critical case study in steric override . When designing synthetic routes for highly branched APIs, computational models that rely solely on electronic descriptors (like Hammett constants or standard resonance energies) will fail to predict the correct intermediate stability if localized B-strain is ignored.

Understanding that steric relief can thermodynamically outcompete benzylic resonance allows chemists to accurately predict degradation pathways in acidic formulations and design more robust, stable molecular architectures.

References

- 3,3-Dimethyl-2-phenyl-butan-2-ol | C12H18O | CID 4601321 - PubChem, National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr_CaVAGF1jNmoVTBalnSbu1Cn0_7XzGpd4OMpclmqjKKBiVzsOQtd01taj_Pl15CTW-T2bHf0CUS1aqzvqmkjl3kowqJpSBEgS0ayZgqiL5YgEN9BXoA2Omszd3rcMOvhntSXT6pAbYSG3UI=]

- 12.B: Additional Problems - Chemistry LibreTexts, LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKdGm_C5wAUF0aDI9iUpFSfvSFYyhCtrpvg9ZduDuUF--gAK8M4r4AwdUwCk3DKCWO10MX-b-91iB4seypgXdGOi1doScN0d3Emfqi5xp8thT9LTzL74EPH6LAaodD6knGPVLX8Btj9KMviYjthRtdeqqd2JKJtDW2QrheP1XkVqHaKCj33lx11Db5FruZpg0zdd70rEmSIKJpcpePhtQWzGlRP-n3vjEAi_LG8kXl-cYig6sxDw==]

- Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents, AIR Unimi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOaw8R02ucQV7nv3btZawAAqW3Zi7BaCiBfQ1rXLNkYd7aA575usXK-DgOSBfbhM_DERzMCiltzPFViZT230QkWT_70iTCfdhCWXQCzX06Ty-gvgItezdsK9g_BjwkqGS447VWDcoH7us6MtQ6ym0yA5Bm3ha3KNkAZDrlJfqC0_MnRInajK8L_7ouAhGhuMgxnA==]

- 1-Ethoxy-2-phenyl-2-propanol - SpectraBase, SpectraBase.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFhWn1MSzam7rx6fM3RyVkZ7_ZUiB2P-Q7DhRtYhT7PY9LmRF_2n6RQ-kvVc4hE-3PpF9Zbya2D6N_jbfmUwuxWyINpaTgqmee5BuGBbOzDNXAmYofnE9vp-L61auNjTHGDD9LzmgJ]

Sources